molecular formula C12H12N2O4 B8760089 6-nitro-1-(2-oxopropyl)-3,4-dihydroquinolin-2(1H)-one

6-nitro-1-(2-oxopropyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B8760089
M. Wt: 248.23 g/mol
InChI Key: ABMMYPSVGJDXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-nitro-1-(2-oxopropyl)-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

6-nitro-1-(2-oxopropyl)-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C12H12N2O4/c1-8(15)7-13-11-4-3-10(14(17)18)6-9(11)2-5-12(13)16/h3-4,6H,2,5,7H2,1H3

InChI Key

ABMMYPSVGJDXJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C(=O)CCC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 6-nitro-3,4-dihydroquinolin-2(1H)-one (950 mg, 4.94 mmol) and potassium carbonate (4.10 g, 29.64 mmol) in 12 mL DMF was treated with chloroacetone (787 μL, 9.89 mmol) and stirred at room temperature overnight. After this time, the mixture was cooled to 0° C. and treated with 50 mL H2O under rapid stirring. A precipitate formed and it was filtered then washed with 50 mL H2O. The solid was collected and dried under reduced pressure overnight (1.01 g, 82.1%). 1H-NMR (DMSO-d6) δ: 8.17 (d, J=2.4 Hz, 1H), 8.05 (dd, J=2.4, 8.7 Hz, 1H), 7.05 (d, J=8.7 Hz, 1H), 3.33 (s, 2H), 3.05 (t, J=7.8 Hz, 2H), 2.66 (t, J=7.8 Hz, 2H), 2.24 (s, 3H). MS (EI): 248 (M+).
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
787 μL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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